

An In-depth Technical Guide to the Electrophilicity of 2-Bromoethanesulfonyl Chloride

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Compound of Interest

Compound Name: 2-Bromoethanesulfonyl chloride

Cat. No.: B1282765

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Abstract

2-Bromoethanesulfonyl chloride is a bifunctional reagent of significant interest in organic synthesis and drug development. Its chemical structure, featuring both a highly reactive sulfonyl chloride and a bromine atom, presents two distinct electrophilic centers. This guide provides a comprehensive analysis of the electrophilicity of **2-bromoethanesulfonyl chloride**, detailing its reactivity, and applications, particularly as a covalent modifier. This document summarizes key chemical properties, and reaction mechanisms, and provides detailed experimental protocols for its use.

Introduction

2-Bromoethanesulfonyl chloride (BESC) is a colorless to pale yellow liquid with the chemical formula $C_2H_4BrClO_2S$.^[1] The molecule's reactivity is dominated by the presence of two key functional groups: a sulfonyl chloride ($-SO_2Cl$) and a bromoethyl group ($-CH_2CH_2Br$). The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom.^[1] This reactivity allows for the formation of stable sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals.^{[2][3]} Concurrently, the bromine atom provides a second site for nucleophilic substitution, albeit typically under different reaction conditions. This dual reactivity makes BESC a versatile building block in the synthesis of

complex organic molecules and a candidate for the development of targeted covalent inhibitors in drug discovery.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-bromoethanesulfonyl chloride** is presented in Table 1. Due to its reactive nature, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[1] It is sensitive to moisture and should be stored under anhydrous conditions.[6]

Table 1: Chemical and Physical Properties of **2-Bromoethanesulfonyl Chloride**

Property	Value	Reference(s)
CAS Number	54429-56-0	[1][7]
Molecular Formula	C ₂ H ₄ BrClO ₂ S	[1]
Molecular Weight	207.47 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Reacts with water. Soluble in many organic solvents.	[6]

Electrophilicity and Reactivity

The electrophilicity of **2-bromoethanesulfonyl chloride** is centered on two key atoms: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the bromine.

The Sulfonyl Chloride Moiety: The Dominant Electrophilic Center

The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides: Primary and secondary amines react rapidly with **2-bromoethanesulfonyl chloride** to form the corresponding N-substituted 2-bromoethanesulfonamides.^[2] This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many drug classes.^[8] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reaction with Alcohols to Form Sulfonate Esters: Alcohols react with **2-bromoethanesulfonyl chloride**, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters.^{[3][9][10]} These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

The Bromoethyl Moiety: A Secondary Electrophilic Site

The carbon atom attached to the bromine is a soft electrophile and can undergo S_N2 reactions with soft nucleophiles. However, this site is generally less reactive than the sulfonyl chloride. Reactions at this position often require harsher conditions or specific nucleophiles. The relative reactivity of the two electrophilic sites can be controlled by the choice of nucleophile and reaction conditions.

Computational Analysis of Electrophilicity

To provide a quantitative understanding of the electrophilicity of **2-bromoethanesulfonyl chloride**, computational models are invaluable.

Lowest Unoccupied Molecular Orbital (LUMO)

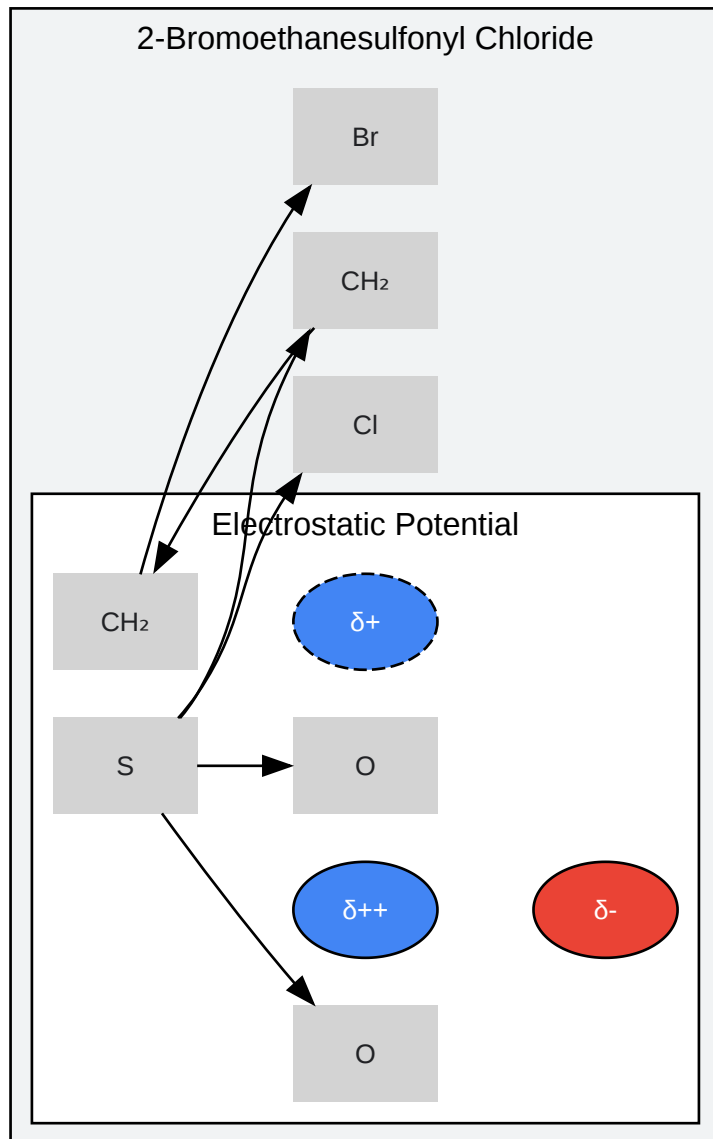
The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons. In a chemical reaction with a nucleophile, the nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact with the electrophile's LUMO. A lower LUMO energy indicates a more electrophilic species, as it can more readily accept electrons.^[11] While specific experimental data for the LUMO energy of **2-bromoethanesulfonyl chloride** is not readily available in the literature, computational chemistry methods can provide a reliable estimate. Such calculations would be expected to show a low-lying LUMO localized

predominantly on the sulfur atom of the sulfonyl chloride group, consistent with its high reactivity.

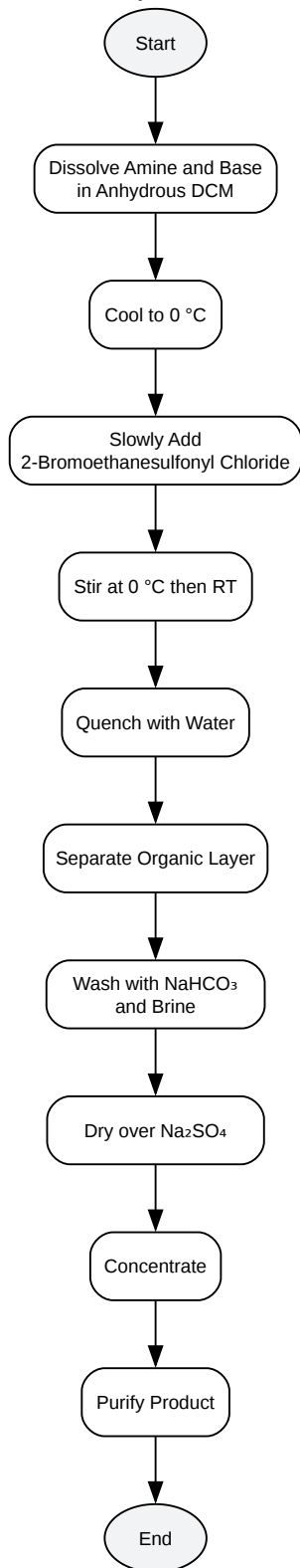
Electrostatic Potential (ESP) Map

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule.^{[12][13][14]} Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich. An ESP map of **2-bromoethanesulfonyl chloride** would clearly illustrate the significant positive electrostatic potential around the sulfur atom, confirming it as the primary site of electrophilicity. A smaller region of positive potential would also be expected on the carbon atom bonded to the bromine.

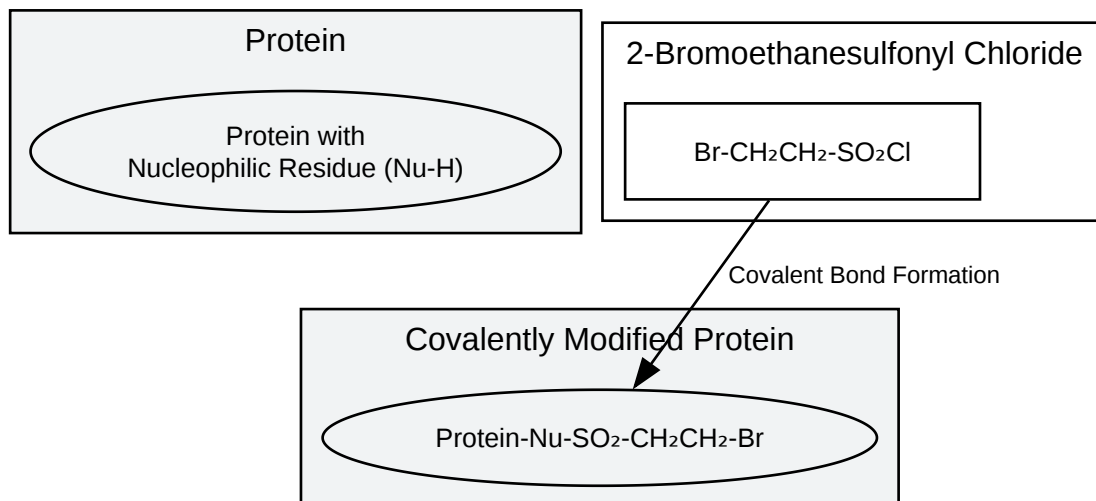
Conceptual Electrostatic Potential of 2-Bromoethanesulfonyl Chloride



Sulfonamide Synthesis Workflow



Covalent Modification of a Protein



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